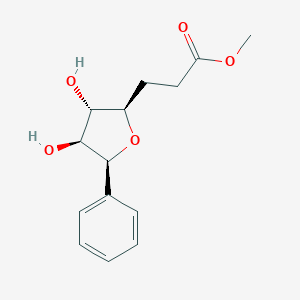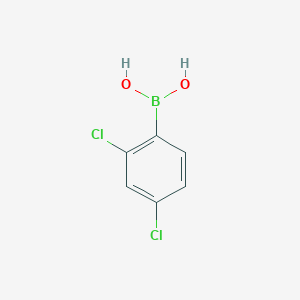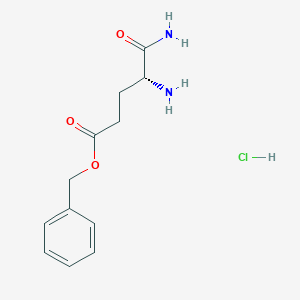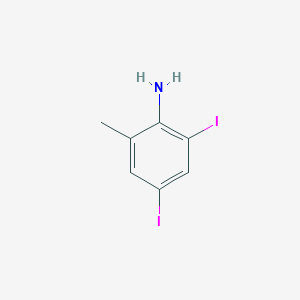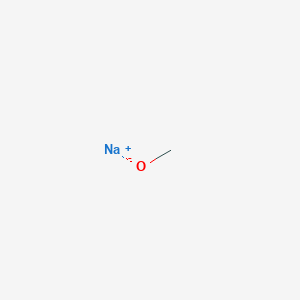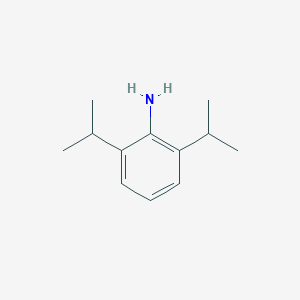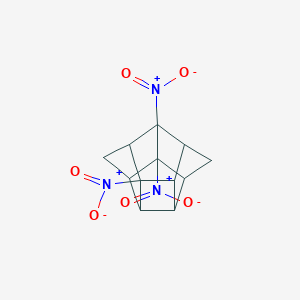![molecular formula C13H16N2 B050417 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117644-50-5](/img/structure/B50417.png)
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole, also known as MTAB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTAB is a derivative of benzimidazole and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it is believed to modulate the activity of neurotransmitters such as dopamine, serotonin, and GABA. 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has also been shown to interact with ion channels and receptors in the brain.
Biochemical and Physiological Effects:
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has also been shown to decrease the levels of glutamate, which can have neuroprotective effects. Additionally, 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and neuronal survival.
实验室实验的优点和局限性
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to be well-tolerated in animal studies.
However, there are also some limitations to using 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, the exact mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood, which can make it challenging to design experiments that target specific pathways.
未来方向
There are several future directions for research on 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One potential direction is to further investigate its potential therapeutic applications for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole and to design experiments that target specific pathways. Finally, more studies are needed to determine the long-term effects of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole and its potential side effects.
Conclusion:
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antipsychotic, and anxiolytic effects, and has been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. While there are some limitations to using 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments, it has several advantages and is a promising area of research for the future.
合成方法
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be synthesized using a multi-step process that involves the reaction of 2-aminobenzimidazole with methyl acrylate, followed by reduction with sodium borohydride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antipsychotic, and anxiolytic effects. 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and depression. Additionally, 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to have anti-inflammatory and antioxidant properties.
属性
CAS 编号 |
117644-50-5 |
|---|---|
产品名称 |
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC 名称 |
7-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-5-4-8-15-12-7-3-2-6-11(12)14-13(15)9-10/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI 键 |
SHPGULKVVYVOPM-UHFFFAOYSA-N |
SMILES |
CC1CCCN2C(=NC3=CC=CC=C32)C1 |
规范 SMILES |
CC1CCCN2C(=NC3=CC=CC=C32)C1 |
同义词 |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-7-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



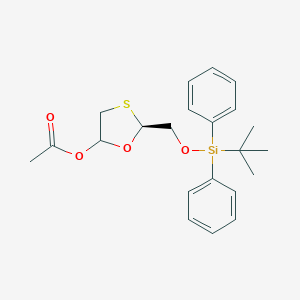
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
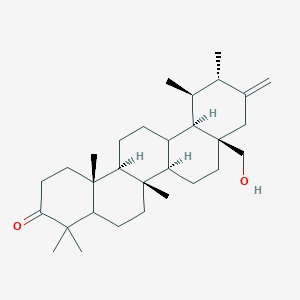

![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
